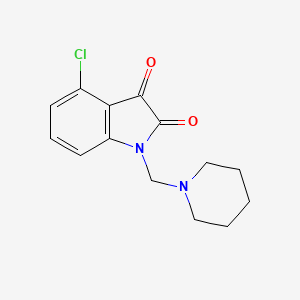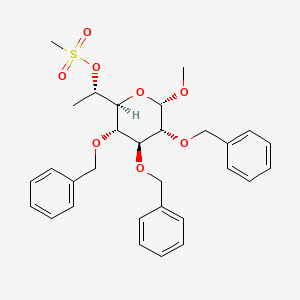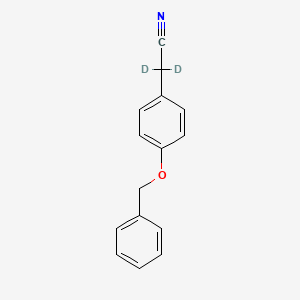
2',2'-Difluoro-2'-deoxyuridine-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 is a stable isotope-labeled compound. It is a derivative of 2’,2’-Difluoro-2’-deoxyuridine, which is a metabolite of the anticancer drug gemcitabine. This compound is labeled with carbon-13 and nitrogen-15, making it useful for various research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 involves the incorporation of stable isotopes of carbon and nitrogen into the molecular structure of 2’,2’-Difluoro-2’-deoxyuridine. The synthetic route typically starts with the precursor 2’,2’-Difluoro-2’-deoxyuridine, which undergoes isotopic labeling through specific chemical reactions. The reaction conditions often involve the use of labeled reagents and catalysts to achieve the desired isotopic incorporation .
Industrial Production Methods
Industrial production of 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the stability of the final product .
Chemical Reactions Analysis
Types of Reactions
2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 involves its incorporation into DNA during replication. The presence of fluorine atoms disrupts normal DNA synthesis and repair, leading to cytotoxic effects. This mechanism is similar to that of its parent compound, gemcitabine, which is used as an anticancer agent. The labeled isotopes allow for precise tracking and quantification in various studies .
Comparison with Similar Compounds
2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Similar compounds include:
2’,2’-Difluoro-2’-deoxyuridine: The unlabeled parent compound.
Gemcitabine: An anticancer nucleoside analog from which 2’,2’-Difluoro-2’-deoxyuridine is derived.
Other isotope-labeled nucleosides: Compounds labeled with different isotopes for various research purposes .
Properties
Molecular Formula |
C9H10F2N2O5 |
|---|---|
Molecular Weight |
267.16 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-/m1/s1/i8+1,12+1,13+1 |
InChI Key |
FIRDBEQIJQERSE-TZHUGDOOSA-N |
Isomeric SMILES |
C1=C[15N]([13C](=O)[15NH]C1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13446078.png)
![3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13446091.png)


![(5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13446103.png)




![n-[3-(Morpholin-4-yl)propyl]cyclohexanamine](/img/structure/B13446136.png)


